5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

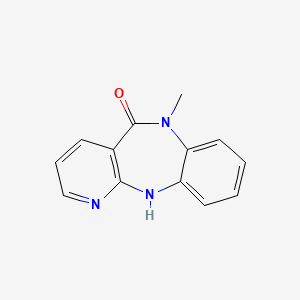

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polycyclic heterocyclic systems. The official International Union of Pure and Applied Chemistry name is 6-methyl-6,11-dihydro-5H-pyrido[2,3-b]benzodiazepin-5-one, which precisely describes the molecular structure according to standardized naming protocols. This nomenclature clearly indicates the presence of a methyl substituent at position 6, the dihydro nature of positions 6 and 11, and the ketone functionality at position 5 within the fused ring system.

The Chemical Abstracts Service registry number for this compound is 16287-28-8, which serves as a unique identifier in chemical databases and literature. This registry number provides unambiguous identification across different nomenclature systems and ensures accurate referencing in scientific communications. The molecular formula is established as C₁₃H₁₁N₃O, with a calculated molecular weight of 225.251 daltons. Additional identifying information includes the Beilstein reference number MFCD01568824, which facilitates cross-referencing in chemical literature databases.

The structural complexity of this compound necessitates multiple descriptor systems for complete identification. The International Chemical Identifier key is ONUDKSCEPDVUPP-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is O=C1C2=CC=CN=C2NC2C=CC=CC=2N1C. These standardized representations enable precise structural communication and computational analysis across different chemical information systems.

Structural Synonyms and Tradenames in Academic Literature

The academic literature reveals extensive variation in nomenclature for this compound, reflecting different naming conventions and historical developments in chemical nomenclature. One commonly encountered synonym is 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-, which uses parenthetical notation rather than bracket notation for the ring fusion pattern. This variation demonstrates the evolution of nomenclature standards and the coexistence of different notation systems in chemical literature.

Alternative systematic names include N6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one and N6-Methyl-6,11-dihydro-5H-pyrido[2,3-b]benzodiazepin-5-one, which explicitly indicate the nitrogen substitution pattern. The compound is also referenced as 6-Methyl-6,11-dihydro-benzo[b]pyrido[2,3-e]diazepin-5-one in certain literature sources, representing an alternative ring numbering system that emphasizes different structural perspectives.

A particularly interesting nomenclature variant is 10-methyl-2,4,10-triazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one, which describes the structure using tricyclic nomenclature conventions. This systematic name provides detailed information about the ring connectivity and substitution pattern while following International Union of Pure and Applied Chemistry conventions for complex polycyclic systems. Database identifiers such as Oprea1_738521, CHEMBL311908, and SCHEMBL5937266 are frequently used in computational chemistry and pharmaceutical research contexts.

Relationship to Pyrrolobenzodiazepine Family

The compound 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- belongs to the broader pyrrolobenzodiazepine family, which represents a significant class of naturally occurring and synthetic compounds with remarkable biological activities. Pyrrolobenzodiazepines are characterized by their unique tricyclic structure consisting of a pyrrole ring fused to a benzodiazepine core, though the specific compound under discussion represents a structural variant with pyridine instead of pyrrole. This family of compounds was first discovered in the 1960s with anthramycin, a natural product that established the foundation for understanding pyrrolobenzodiazepine structure-activity relationships.

The pyrrolobenzodiazepine family demonstrates remarkable diversity in substitution patterns and biological activities. Natural pyrrolobenzodiazepines are produced by various actinomycetes, which are soil-dwelling bacteria responsible for the distinctive scent of freshly exposed earth. These compounds exhibit sequence-selective deoxyribonucleic acid minor-groove binding capabilities, forming covalent bonds with guanine bases through their characteristic electrophilic centers. The mechanism involves nucleophilic attack by the N2 amino group of guanine at the C11 position of the pyrrolobenzodiazepine, resulting in stable aminal bond formation.

Synthetic developments within the pyrrolobenzodiazepine family have led to the creation of dimeric compounds that exhibit enhanced potency and unique cross-linking capabilities. Pyrrolobenzodiazepine dimers, exemplified by compounds like SGD-1882, contain two pyrrolobenzodiazepine units connected through flexible linkers, typically at the C8 positions. These dimeric structures demonstrate significantly increased deoxyribonucleic acid binding affinity and cytotoxic potency compared to monomeric compounds, with melting temperature increases of up to 13.1°C observed in deoxyribonucleic acid binding studies. The enhanced activity results from the ability to form interstrand cross-links between deoxyribonucleic acid strands, creating more stable and biologically significant adducts.

| Compound Type | Molecular Weight Range | Key Structural Features | Biological Activity |

|---|---|---|---|

| Natural Pyrrolobenzodiazepines | 200-400 Da | Pyrrole-benzodiazepine fusion | Deoxyribonucleic acid alkylation |

| Synthetic Monomers | 211-300 Da | Modified substitution patterns | Enhanced selectivity |

| Pyrrolobenzodiazepine Dimers | 700-800 Da | Dual alkylating units | Cross-linking capability |

| Pyridobenzodiazepines | 225-295 Da | Pyridine-benzodiazepine fusion | Modified binding profile |

The structural relationship between the target compound and classic pyrrolobenzodiazepines involves the replacement of the pyrrole ring with a pyridine ring system, creating what might be termed a pyridobenzodiazepine rather than a true pyrrolobenzodiazepine. This modification significantly alters the electronic properties and potential biological activities of the molecule. The pyridine nitrogen introduces additional hydrogen bonding capabilities and changes the overall charge distribution within the molecule, potentially affecting deoxyribonucleic acid binding affinity and sequence selectivity patterns compared to traditional pyrrolobenzodiazepines.

Properties

IUPAC Name |

6-methyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUDKSCEPDVUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167479 | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16287-28-8 | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of the Parent Diazepinone Core

The methyl group at the 6-position is introduced via alkylation of the unsubstituted diazepinone precursor. Key steps include:

- Base : Sodium hydride (50% in mineral oil) in anhydrous xylene.

- Alkylating Agent : Methyl chloride or methyl halide derivatives.

- Conditions : Reflux at 130–140°C for 16–24 hours under inert atmosphere.

- Post-reaction, the mixture is partitioned between ether and water.

- The organic layer is extracted with dilute acetic acid, followed by basification with ammonia to precipitate the product.

Yield : ~60% after distillation.

Condensation with Amine Derivatives

Alternative routes involve modifying pre-functionalized intermediates. For example:

- Chloroacetyl Intermediate : 11-Chloroacetyl-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one is prepared via Friedel-Crafts acylation.

- Reactants : Dimethylamine (40% aqueous) or piperazine derivatives.

- Solvent : Ethanol or absolute benzene.

- Conditions : Stirring at room temperature for 8–12 hours.

- Recrystallization from ethyl acetate/ethanol (1:1) or isopropanol.

- Melting Point : 251–252°C (decomposition) for hydrochloride salts.

Comparative Analysis of Methods

| Parameter | Alkylation | Condensation |

|---|---|---|

| Reaction Time | 16–24 hours | 8–12 hours |

| Temperature | 130–140°C | Room temperature |

| Yield | 55–62% | 30–62% |

| Byproducts | Minimal | Requires hydrogenation |

| Scalability | Industrial-friendly | Lab-scale optimization |

Critical Reaction Optimization Insights

- Solvent Choice : Xylene enhances thermal stability during alkylation, while ethanol facilitates amine nucleophilicity in condensation.

- Catalysis : Palladized charcoal (10%) is used for hydrogenation steps to remove protecting groups (e.g., benzyl).

- Stereochemical Control : No epimerization reported due to the planar structure of the diazepinone core.

Industrial-Scale Considerations

- Cost Efficiency : Alkylation avoids expensive amine reagents, favoring bulk production.

- Purity Standards :

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

Research indicates that derivatives of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibit antipsychotic activity. These compounds can interact with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. Studies have shown that modifications to the structure can enhance binding affinity and efficacy against psychotic disorders .

Anxiolytic Effects

The compound has also been investigated for its anxiolytic (anti-anxiety) properties. Its ability to modulate GABAergic transmission suggests potential use as a therapeutic agent for anxiety disorders. Animal models have demonstrated significant reductions in anxiety-like behaviors following administration of this compound .

Pharmacological Research

Neuropharmacology

In neuropharmacological studies, 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one has been evaluated for its effects on cognitive functions and memory. Preliminary results indicate that it may enhance cognitive performance in specific contexts, making it a candidate for further exploration in treating cognitive deficits associated with neurodegenerative diseases .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. These findings warrant further investigation into its potential as an anticancer agent .

Synthetic Applications

Chemical Synthesis

The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one is of interest in organic chemistry due to its complex structure. Various synthetic routes have been developed to produce this compound efficiently. Researchers are continually optimizing these methods to enhance yield and reduce environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neurotransmitter activity, leading to its pharmacological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrido-benzodiazepinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Table 1: Key Structural and Biological Features of Pyrido-Benzodiazepinone Derivatives

Pharmacological Activity

- JAK2 Inhibition : The target compound’s unsubstituted core and 6-methyl group are critical for JAK2 binding, as inferred from QSAR studies on related pyrido-indole carboxamides. CoMFA and CoMSIA models suggest that electron-withdrawing groups at position 6 enhance inhibitory activity .

- Antiulcerative Activity : Pirenzepine’s 4-methylpiperazinylacetyl substituent facilitates muscarinic receptor binding, distinguishing it from the target compound .

Physicochemical Properties

- Solubility : The 11-ethyl-6-methyl derivative exhibits higher aqueous solubility (3465 mg/L) compared to the target compound, likely due to reduced crystallinity from the ethyl group .

- Lipophilicity : Propiezepine’s LogP > 3 contrasts with the target compound’s LogP of 2.3, reflecting differing pharmacokinetic profiles .

- Polar Surface Area : Pirenzepine’s higher PSA (~60 Ų) correlates with its lower membrane permeability compared to the target compound (PSA: 36.4 Ų) .

Biological Activity

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- is a compound belonging to the benzodiazepine family, recognized for its potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with the following structural characteristics:

- SMILES : CC1=NC2=C(C=C1)C(=O)N(C3=CC=CC=C3N2)CCCN(C)C

- InChIKey : LAESGTRWPMCJCB-UHFFFAOYSA-N

Synthesis

The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves the condensation of 2-chloronicotinic acid and o-phenylenediamine. This reaction is performed under reflux conditions in a suitable solvent such as chlorobenzene, yielding the compound in high purity and yield (up to 80%) .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of various benzodiazepine derivatives. In vitro evaluations demonstrated that certain derivatives of 1,5-benzodiazepin-2(3H)-ones exhibited significant antioxidant activity through assays such as ABTS and DPPH. These compounds showed low cytotoxicity against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines .

Neuroprotective Effects

Among the derivatives tested, specific compounds displayed promising neuroprotective effects against oxidative stress induced by hydrogen peroxide in SH-SY5Y cells. Notably, one derivative reduced lipid peroxidation levels and improved mitochondrial membrane potential while decreasing apoptosis markers . This suggests a potential therapeutic role for these compounds in neurodegenerative diseases like Parkinson's disease.

Binding Affinity and Receptor Interaction

Benzodiazepines are known for their interaction with GABA receptors. The binding affinity of related compounds to benzodiazepine receptors has been explored in various studies. While specific data for 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one is limited, its structural similarity to other benzodiazepines suggests potential anxiolytic or anticonvulsant properties through GABAergic modulation .

Case Studies

A study focused on a series of oxopyridobenzothiazines indicated that modifications in the structure could enhance binding to benzodiazepine receptors and improve anticonvulsant activity. This underscores the importance of structural variations in determining biological activity .

| Compound | Activity Type | In Vitro Model | Findings |

|---|---|---|---|

| Compound 18 | Neuroprotective | SH-SY5Y Cells | Reduced ROS and lipid peroxidation |

| Compound 20 | Antioxidant | HepG2 Cells | Low cytotoxicity with good antioxidant profile |

Q & A

Synthetic Optimization and Structural Characterization

Q: What are the key challenges in synthesizing 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one derivatives, and how can reaction conditions be systematically optimized? A: Synthesis challenges include regioselective functionalization and maintaining stability of the diazepine ring. To optimize yields:

- Use N-methylpiperazine as a substituent in the 6-position to enhance solubility while retaining affinity for CNS targets .

- Employ acetic acid/ammonium acetate buffer systems (pH 6.5) to stabilize intermediates during purification .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structures using ¹H/¹³C NMR and FT-IR spectroscopy to validate regiochemistry .

Substituent Effects on Receptor Binding Affinities

Q: How do structural modifications at the 2-, 5-, and 8-positions influence dopamine (D2) and serotonin (5-HT2) receptor binding affinities? A:

- 2- or 8-position substitution (e.g., chloro or methyl groups) preserves D2/5-HT2 affinity, critical for atypical antipsychotic activity. For example, 8-chloro derivatives exhibit 5-HT2/D2 pKi ratios >2 , correlating with reduced extrapyramidal side effects .

- 5-position alkyl/acyl groups (e.g., methyl or acetyl) disrupt π-π stacking interactions, reducing binding by 50–80% .

Methodology: Use radioligand displacement assays with [³H]spiperone (D2) and [³H]ketanserin (5-HT2) to quantify competitive inhibition .

Resolving Contradictory Solubility Data

Q: How can researchers address discrepancies in solubility data across solvent systems (e.g., aqueous vs. organic)? A:

- Perform equilibrium solubility studies using shake-flask methods with HPLC-UV quantification .

- Apply Hildebrand solubility parameters to predict miscibility in polar aprotic solvents (e.g., DMSO) .

- Use differential scanning calorimetry (DSC) to assess crystallinity, as amorphous forms may artificially inflate solubility values .

Behavioral Models for Atypical Antipsychotic Profiling

Q: What in vivo models differentiate typical vs. atypical antipsychotic activity for this compound? A:

- Apomorphine-induced stereotypy in rats : Atypical agents show weak inhibition, avoiding excessive D2 blockade .

- Complex canine behavioral models : Measure dose-dependent suppression of aggression without catalepsy, a hallmark of atypicality .

- Neurochemical profiling : Calculate 5-HT2/D2 pKi ratios ; values >1.5 predict reduced motor side effects .

Computational Modeling for Activity Prediction

Q: What computational strategies predict bioactivity and guide lead optimization? A:

- Develop 3D-QSAR models using CoMFA/CoMSIA to map steric/electrostatic fields around the diazepine core .

- Perform molecular docking with D2/5-HT2 receptor crystal structures (e.g., PDB 6CM4) to prioritize substituents with optimal hydrophobic contacts .

- Validate predictions via free-energy perturbation (FEP) simulations to estimate binding ΔG values .

Stability and Degradation Under Physiological Conditions

Q: How can researchers assess metabolic stability and pH-dependent degradation pathways? A:

- Conduct in vitro microsomal assays (human liver microsomes) with LC-MS/MS to identify CYP450-mediated oxidation .

- Use accelerated stability testing (40°C/75% RH for 6 months) to simulate long-term storage, monitoring for ring-opening reactions via NMR .

- Analyze pH-dependent degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Addressing Bioactivity-Solubility Trade-offs

Q: What strategies balance high receptor affinity with aqueous solubility? A:

- Introduce polar substituents (e.g., piperazinyl groups) at the 6-position while retaining lipophilic aromatic regions for receptor penetration .

- Formulate as hydrochloride salts to enhance solubility without altering pharmacophore geometry .

- Use nanoparticle encapsulation (PLGA polymers) to improve bioavailability in preclinical models .

Validating Contradictory In Vitro/In Vivo Efficacy Data

Q: How should researchers interpret discrepancies between in vitro binding data and in vivo efficacy? A:

- Evaluate blood-brain barrier (BBB) permeability via PAMPA-BBB assays; low permeability may explain weak in vivo activity despite high affinity .

- Perform plasma protein binding studies (ultrafiltration) to assess free drug fraction .

- Use PK/PD modeling to correlate unbound brain concentrations with receptor occupancy .

Analytical Method Development for Impurity Profiling

Q: What chromatographic methods reliably detect synthetic impurities in this compound? A:

- Employ HPLC with UV/Vis detection (C18 column, 0.1% TFA in acetonitrile/water gradient) to resolve regioisomers .

- Use LC-HRMS (Q-TOF) to identify trace byproducts (e.g., oxidized diazepine derivatives) .

- Validate methods per ICH Q2(R1) guidelines for specificity, linearity, and LOQ (<0.1%) .

Cross-Disciplinary Applications Beyond CNS Targets

Q: What non-CNS applications are supported by this compound’s pharmacophore? A:

- Explore anticancer activity via topoisomerase inhibition assays, leveraging the planar aromatic system for DNA intercalation .

- Screen for antimicrobial effects against Gram-positive pathogens using broth microdilution (MIC <10 µg/mL indicates promise) .

- Investigate allosteric modulation of GPCRs (e.g., mAChR) via functional cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.